

Antimicrobial and antifungal activity of (Pyridin-2-ylmethylideneamino)thiourea

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Compound of Interest

Compound Name: (Pyridin-2-ylmethylideneamino)thiourea

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Application Notes and Protocols for (Pyridin-2-ylmethylideneamino)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethylideneamino)thiourea, also known as Pyridine-2-carbaldehyde thiosemicarbazone, is a heterocyclic compound belonging to the thiosemicarbazone class of molecules. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The therapeutic potential of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of essential metalloenzymes in pathogenic organisms and cancer cells. This document provides a summary of the available data on the antimicrobial and antifungal activities of **(Pyridin-2-ylmethylideneamino)thiourea** and its derivatives, along with detailed protocols for its synthesis and biological evaluation.

Data Presentation

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of **(Pyridin-2-ylmethylideneamino)thiourea** and its derivatives have been evaluated against a variety of pathogens. The following tables

summarize the available quantitative data.

Table 1: Antibacterial Activity of **(Pyridin-2-ylmethylideneamino)thiourea**

Bacterial Strain	Method	Result	Reference
Klebsiella pneumoniae	Agar Diffusion	0.8 cm zone of inhibition	[1] [2] [3]

Table 2: Antifungal Activity of Pyridine-Derived Thiosemicarbazones and their Tin(IV) Complexes

Compound/ Complex	Candida albicans MIC (µg/mL)	Candida krusei MIC (µg/mL)	Candida glabrata MIC (µg/mL)	Candida parapsilosis MIC (µg/mL)	Reference
H2Ac4oNO2 Ph	Similar to Fluconazole	More active than Fluconazole	Similar to Fluconazole	Similar to Fluconazole	[4]
Complex (3)	Similar to Fluconazole	More active than Fluconazole	Similar to Fluconazole	Similar to Fluconazole	[4]
H2Bz4oNO2 Ph	-	More active than Fluconazole	-	-	[4]
Complex (6)	3x increase in activity vs ligand	3x increase in activity vs ligand	6x increase in activity vs ligand	6x increase in activity vs ligand	[4]
Fluconazole (control)	-	-	-	-	[4]

Note: H2Ac4oNO2Ph is 2-acetylpyridine-N4-orthonitrophenyl thiosemicarbazone and H2Bz4oNO2Ph is the corresponding 2-benzoylpyridine derivative. Complexes (3) and (6) are

the tin(IV) complexes of these ligands, respectively.

Experimental Protocols

Synthesis of (Pyridin-2-ylmethylideneamino)thiourea

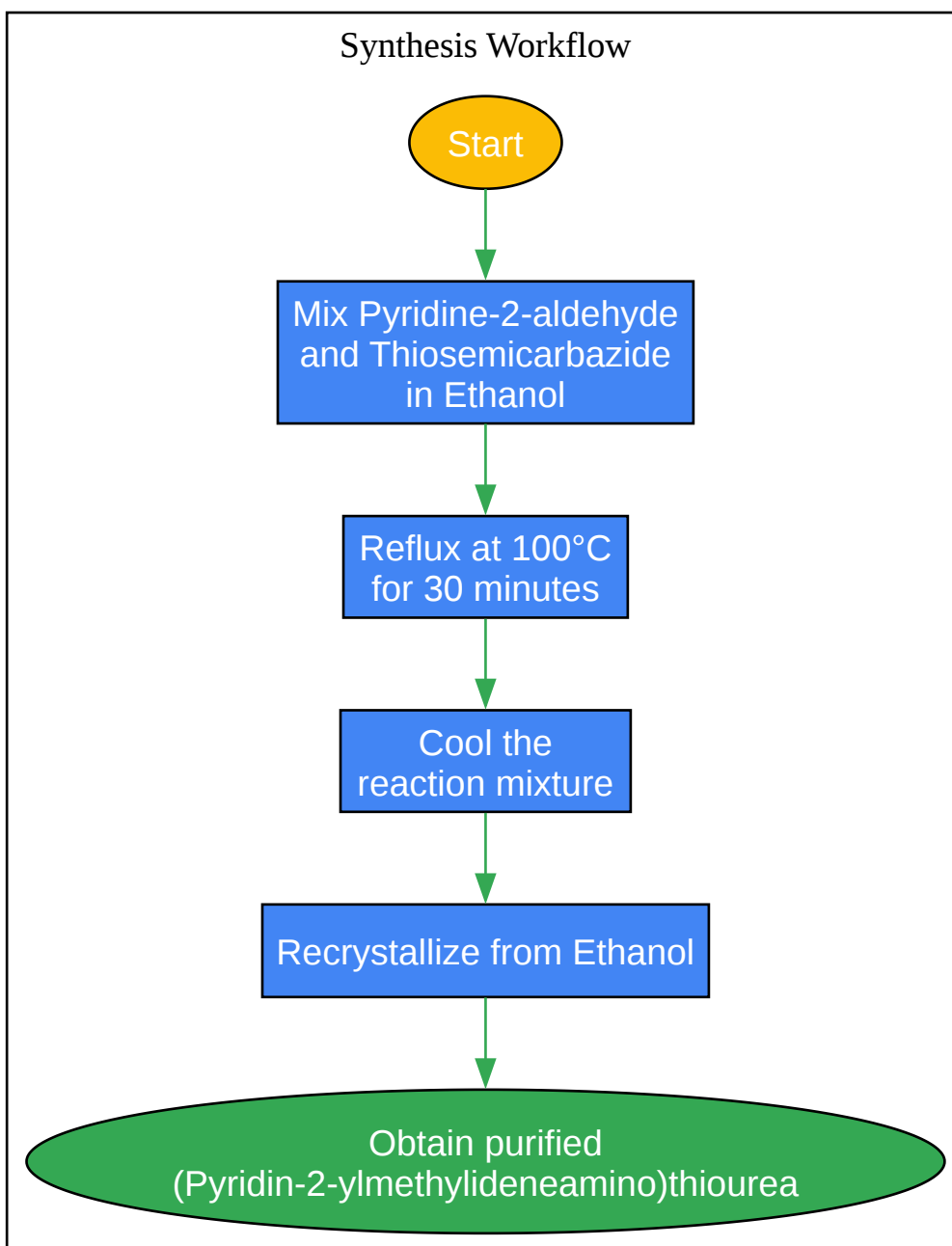
This protocol describes the synthesis via a condensation reaction between pyridine-2-aldehyde and thiosemicarbazide.^{[1][2][3][5]}

Materials:

- Pyridine-2-aldehyde
- Thiosemicarbazide
- Ethanol
- 50 mL flask
- Stirring apparatus
- Reflux condenser

Procedure:

- In a 50 mL flask, combine equimolar quantities of pyridine-2-aldehyde (e.g., 0.5 mmol) and thiosemicarbazide (e.g., 0.5 mmol).
- Add 20 mL of ethanol to the flask.
- Stir the mixture at 373 K (100 °C) for 30 minutes under reflux.
- After the reaction is complete, allow the mixture to cool.
- Recrystallize the resulting solid from ethanol to obtain the purified **(Pyridin-2-ylmethylideneamino)thiourea**.



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Caption: Synthesis of **(Pyridin-2-ylmethylideneamino)thiourea**.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

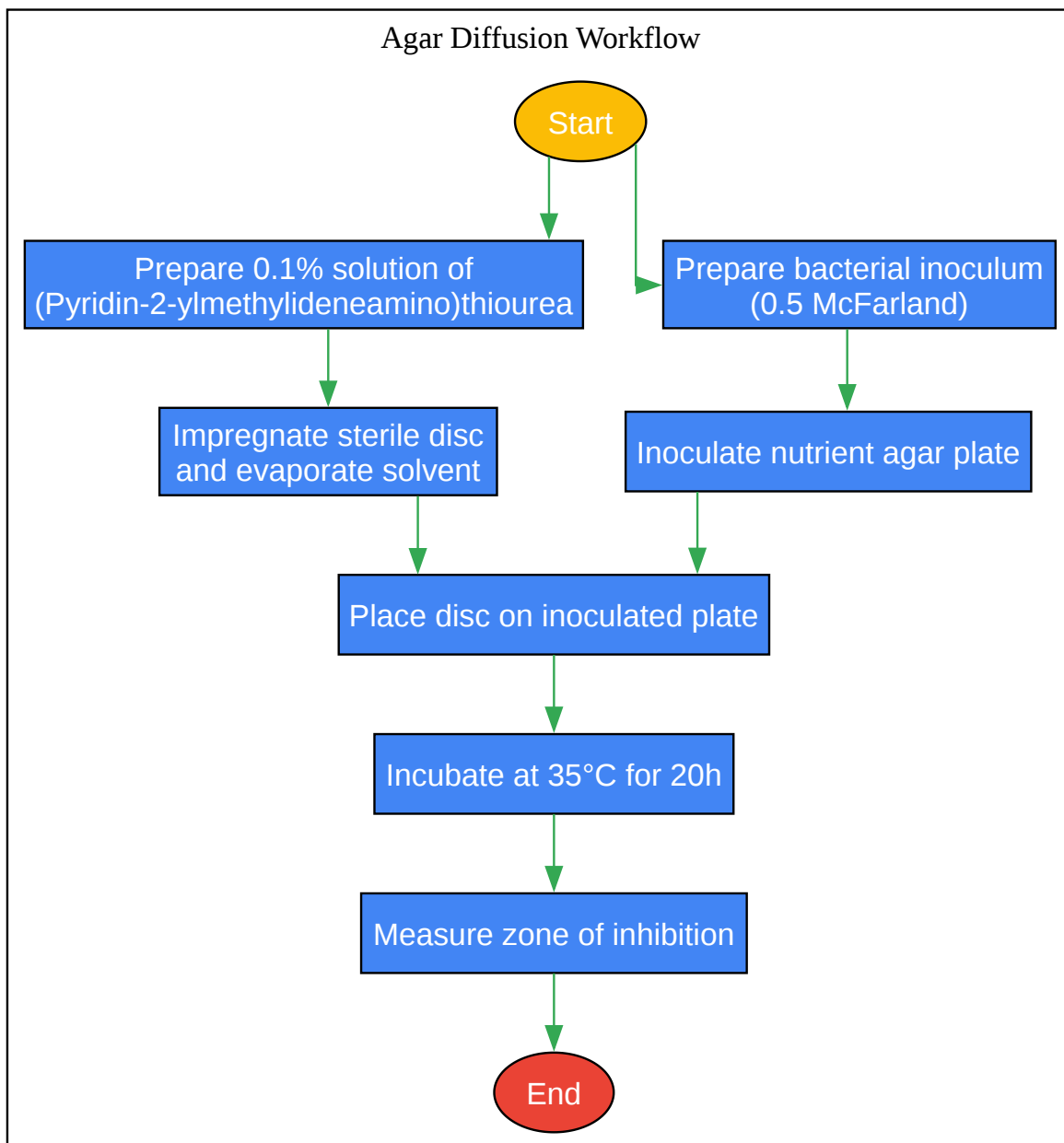
This protocol is adapted for determining the zone of inhibition of the synthesized compound against bacteria like *Klebsiella pneumoniae*.^{[1][2][3][6]}

Materials:

- **(Pyridin-2-ylmethylideneamino)thiourea**
- Ethanol (or DMSO) as a solvent
- Sterile filter paper discs (6 mm diameter)
- Nutrient agar plates
- Fresh culture of the test bacterium (e.g., *Klebsiella pneumoniae*)
- Sterile saline (0.9%)
- McFarland standard 0.5
- Incubator

Procedure:

- Prepare a 0.1% solution of **(Pyridin-2-ylmethylideneamino)thiourea** in ethanol.
- Impregnate sterile filter paper discs with the prepared solution and allow the solvent to evaporate.
- Prepare a bacterial inoculum by suspending freshly cultured bacteria in sterile saline to a turbidity matching the 0.5 McFarland standard.
- Evenly spread the bacterial suspension onto the surface of the nutrient agar plates.
- Place the impregnated paper discs onto the inoculated agar plates.
- Incubate the plates at 35 ± 2 °C for 20 hours.
- Measure the diameter of the zone of inhibition around the discs.



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Caption: Antimicrobial testing by agar diffusion method.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) against fungal strains like Candida species.

Materials:

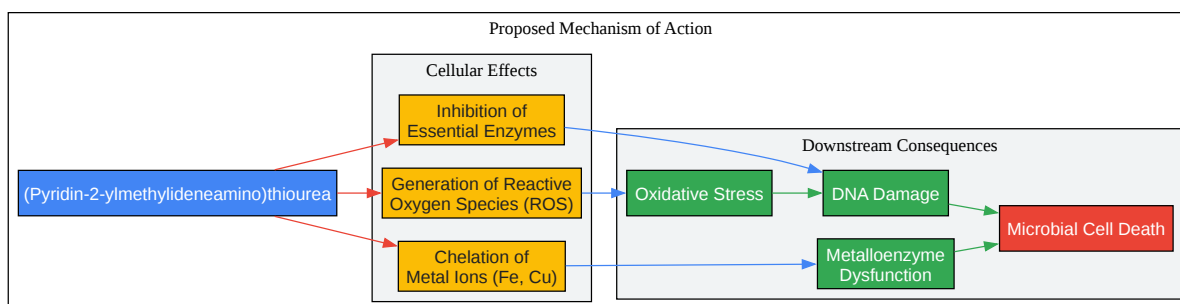
- **(Pyridin-2-ylmethylideneamino)thiourea**
- DMSO as a solvent
- 96-well microtiter plates
- Appropriate broth medium (e.g., RPMI-1640)
- Fungal inoculum, standardized
- Positive control antifungal agent (e.g., Fluconazole)
- Negative control (medium only)
- Plate reader or visual inspection

Procedure:

- Dissolve the test compound in DMSO to a high stock concentration.
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Prepare a standardized fungal inoculum as per standard laboratory protocols.
- Add the fungal inoculum to each well containing the diluted compound.
- Include positive control wells (with a standard antifungal) and negative control wells (medium only).
- Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
- Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

Proposed Mechanism of Action

The antimicrobial and antifungal activity of thiosemicarbazones, including **(Pyridin-2-ylmethylideneamino)thiourea**, is believed to be multifactorial. A key aspect of their mechanism is the chelation of essential metal ions, such as iron and copper, which are vital for the function of various microbial enzymes. This sequestration of metal ions can disrupt cellular processes. Furthermore, the resulting metal complexes can be more biologically active than the ligand itself. Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components like DNA, proteins, and lipids. Some studies also suggest that these compounds can inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair.



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Caption: Proposed mechanism of antimicrobial action.

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